L-Alanine Benzyl Ester Benzenesulfonic Acid Salt
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Overview
Description
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt: is a chemical compound with the molecular formula C10H13NO2·C6H6SO3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is a derivative of L-Alanine, an amino acid, and is often utilized in peptide synthesis and other chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt typically involves the esterification of L-Alanine with benzyl alcohol, followed by the reaction with benzenesulfonic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Scientific Research Applications
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various biochemical products and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release L-Alanine, which can then participate in various biochemical pathways. The benzenesulfonic acid moiety may also interact with other molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
L-Alanine Benzyl Ester p-Toluenesulfonate Salt: Similar in structure but contains a p-toluenesulfonate group instead of benzenesulfonic acid.
L-Alanine Methyl Ester Hydrochloride: Contains a methyl ester group instead of a benzyl ester group.
Uniqueness
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is unique due to its specific ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2S)-2-aminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWDKFSKUHNLF-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675539 |
Source
|
Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101399-43-3 |
Source
|
Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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